REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=2)=[CH:5][CH:4]=1.Br>C(O)(=O)C>[N+:15]([C:11]1[CH:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)[CH:14]=[CH:13][CH:12]=1)([O-:17])=[O:16]
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Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ether and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica eluting with hexane:ether (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |